molecular formula C13H11BrS B2576039 4-Bromo-2'-methylthiobiphenyl CAS No. 1443349-83-4

4-Bromo-2'-methylthiobiphenyl

Cat. No.: B2576039
CAS No.: 1443349-83-4
M. Wt: 279.2
InChI Key: ICPFDIWFCKGTRA-UHFFFAOYSA-N
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Description

4-Bromo-2’-methylthiobiphenyl is an organic compound with the molecular formula C13H11BrS It is a biphenyl derivative where a bromine atom is substituted at the 4-position and a methylthio group is substituted at the 2’-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2’-methylthiobiphenyl typically involves the bromination of 2’-methylthiobiphenyl. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2’-methylthiobiphenyl can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of hydrobromic acid and alkali metal bromates in a two-phase medium under photo-irradiation has also been reported for the preparation of bromomethyl-biphenyl derivatives .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2’-methylthiobiphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts in the presence of base and boronic acids.

Major Products:

    Substitution: Formation of various substituted biphenyl derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-2’-methylthiobiphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures through coupling reactions.

    Biology: Potential use in the development of biologically active molecules.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2’-methylthiobiphenyl in chemical reactions involves the activation of the bromine atom or the methylthio group. In substitution reactions, the bromine atom is typically the leaving group, while in oxidation reactions, the sulfur atom in the methylthio group is the reactive site. The compound’s reactivity is influenced by the electronic effects of the substituents on the biphenyl core.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2’-methylthiobiphenyl is unique due to its biphenyl structure, which provides a rigid framework and distinct electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

1-bromo-4-(2-methylsulfanylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrS/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPFDIWFCKGTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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